REACTION_CXSMILES
|
[N:1]1[C:6]2[CH:7]=[CH:8][O:9][C:5]=2[C:4]([NH2:10])=[N:3][C:2]=1N.[Cl:12]C1N=C(Cl)C2OC=CC=2N=1>>[Cl:12][C:2]1[N:3]=[C:4]([NH2:10])[C:5]2[O:9][CH:8]=[CH:7][C:6]=2[N:1]=1
|
Name
|
furo[3,2-d]pyrimidine-2,4-diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(N=C(C2=C1C=CO2)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)C=CO2)Cl
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)C=CO2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |